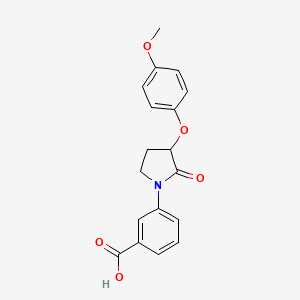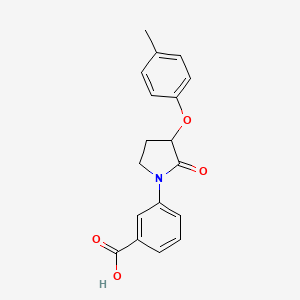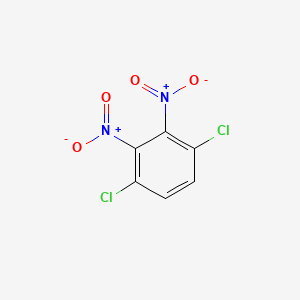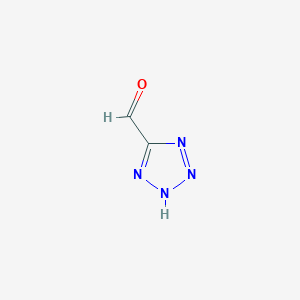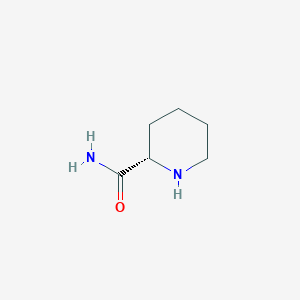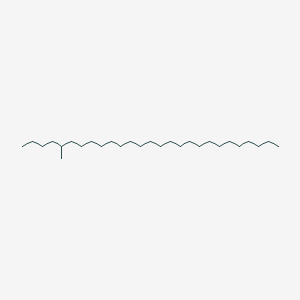
5-Methylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methylheptacosane is a chemical compound with the formula C28H58 . It is a type of hydrocarbon that is often found in the cuticular hydrocarbons of insects .
Synthesis Analysis
The enantiomers of this compound have been synthesized starting from the enantiomers of 2-methylbutyl bromide or citronellol . These methyl-branched alkanes are characteristic components of the cuticular hydrocarbons of certain ants .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H58 . The molecular weight of this compound is 394.7601 .Mechanism of Action
Properties
CAS No. |
64821-84-7 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-7-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
FQDMIVAEHCVYBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


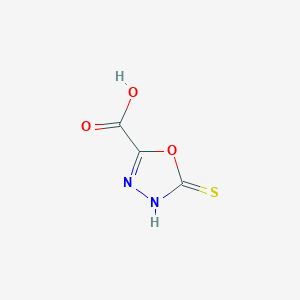
![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
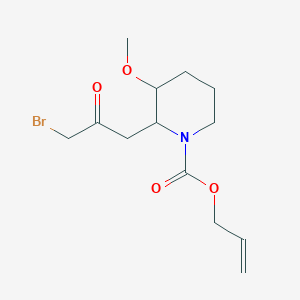
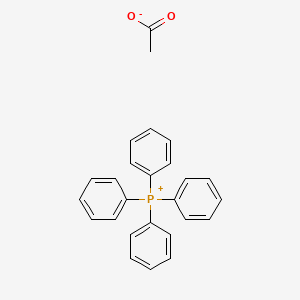
![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)
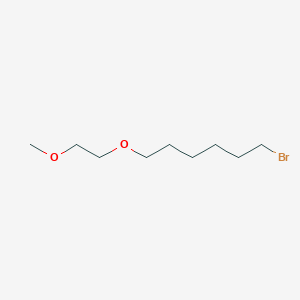
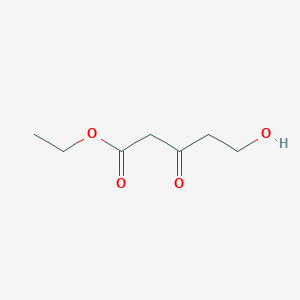
![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)
